

A Comprehensive Technical Guide to (R)-(+)- α -Methoxy- α -trifluoromethylphenylacetic Acid (Mosher's Acid)

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Compound of Interest

Compound Name: (2R)-3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No.: B1273004

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CAS Number: 20445-31-2

This technical guide provides an in-depth overview of (R)-(+)- α -Methoxy- α -trifluoromethylphenylacetic acid, commonly known as Mosher's acid.^[1] It is a widely used chiral derivatizing agent in stereochemistry, particularly for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines.^{[1][2]} This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Chemical and Physical Properties

(R)-(+)- α -Methoxy- α -trifluoromethylphenylacetic acid, with the CAS number 20445-31-2, is the (R)-enantiomer of α -methoxy- α -trifluoromethylphenylacetic acid (MTPA).^[1] The (S)-enantiomer has the CAS number 17257-71-5, and the racemic mixture is identified by CAS number 81655-41-6.^[1]

Table 1: General and Physical Properties

Property	Value
Molecular Formula	$C_{10}H_9F_3O_3$ [3]
Molecular Weight	234.17 g/mol [3]
Appearance	White crystalline low melting solid [4]
Melting Point	46 to 49 °C (115 to 120 °F; 319 to 322 K) [1]
Boiling Point	105 to 107 °C at 1 mmHg [1][4]
Density	1.344 g/mL at 25 °C [4]
Refractive Index (n ₂₀ /D)	1.473 [4]
Optical Rotation ([α] ₂₀ /D)	+72° (c = 1.6 in methanol)
Solubility	Soluble in methanol (50 mg/mL) [4][5]

Table 2: Spectroscopic Data

Spectroscopic Technique	Data
¹ H NMR	Used to analyze diastereomeric esters/amides [2]
¹⁹ F NMR	Used to analyze diastereomeric esters/amides; often provides simpler spectra for determining enantiomeric excess [2][6]
IR, Mass Spectrometry	Data available in various spectral databases

Mechanism of Action and Applications

Mosher's acid is a chiral derivatizing agent that reacts with chiral alcohols or amines to form diastereomeric esters or amides, respectively. [1][2] These diastereomers possess distinct physical properties, including different chemical shifts in their NMR spectra. [2] By analyzing the ¹H or ¹⁹F NMR spectra of the resulting mixture of diastereomers, it is possible to determine the enantiomeric excess (ee) of the original alcohol or amine. [7]

Furthermore, the predictable shielding effects of the phenyl and trifluoromethyl groups in the Mosher's ester or amide allow for the assignment of the absolute configuration of the stereocenter in the original molecule.^{[8][9]} This is achieved by comparing the chemical shifts of the protons in the two diastereomers, a technique known as the Mosher method.^[10] For enhanced reactivity, Mosher's acid is often converted to its more reactive acid chloride, Mosher's acid chloride.^{[1][11]}

Experimental Protocols

The following are generalized protocols for the preparation of Mosher's esters and amides for NMR analysis. The specific conditions may need to be optimized for different substrates.

Preparation of Mosher's Esters from a Chiral Alcohol

This protocol is adapted for the derivatization of a chiral secondary alcohol.^[7]

Materials:

- Chiral alcohol (approximately 2.5 mg)
- (R)-(+)-Mosher's acid chloride (slight molar excess, ~1.2 equivalents)
- Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
- Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
- NMR tube

Procedure:

- In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 2.5 mg) in 0.5 mL of the anhydrous deuterated solvent.
- Add a small excess of anhydrous pyridine or DMAP (approx. 5-10 µL).
- Add a slight molar excess (~1.2 equivalents) of (R)-(+)-Mosher's acid chloride to the solution.

- Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.
- Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid chloride to prepare the other diastereomer.
- Acquire ^1H and/or ^{19}F NMR spectra for both the (R)- and (S)-MTPA ester samples.

Preparation of Mosher's Amides from a Chiral Amine

This protocol describes the derivatization of a chiral amine.[\[7\]](#)

Materials:

- Chiral amine (approximately 2.5 mg)
- (R)-(+)-Mosher's acid (1.1 equivalents)
- Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- Anhydrous deuterated solvent (e.g., CDCl_3)
- NMR tube

Procedure:

- In a clean, dry NMR tube, dissolve the chiral amine (approx. 2.5 mg) in 0.5 mL of the anhydrous deuterated solvent.
- Add a slight excess (1.1 equivalents) of (R)-(+)-Mosher's acid.
- Add one equivalent of the coupling agent (e.g., DCC).
- Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
- Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid to prepare the other diastereomer.

- Acquire ^1H and/or ^{19}F NMR spectra for both the (R)- and (S)-MTPA amide samples.

Data Analysis and Interpretation

Determination of Enantiomeric Excess

The enantiomeric excess (ee) can be calculated by integrating a pair of well-resolved signals corresponding to the two diastereomers in the ^1H or ^{19}F NMR spectrum. The formula for calculating ee is:

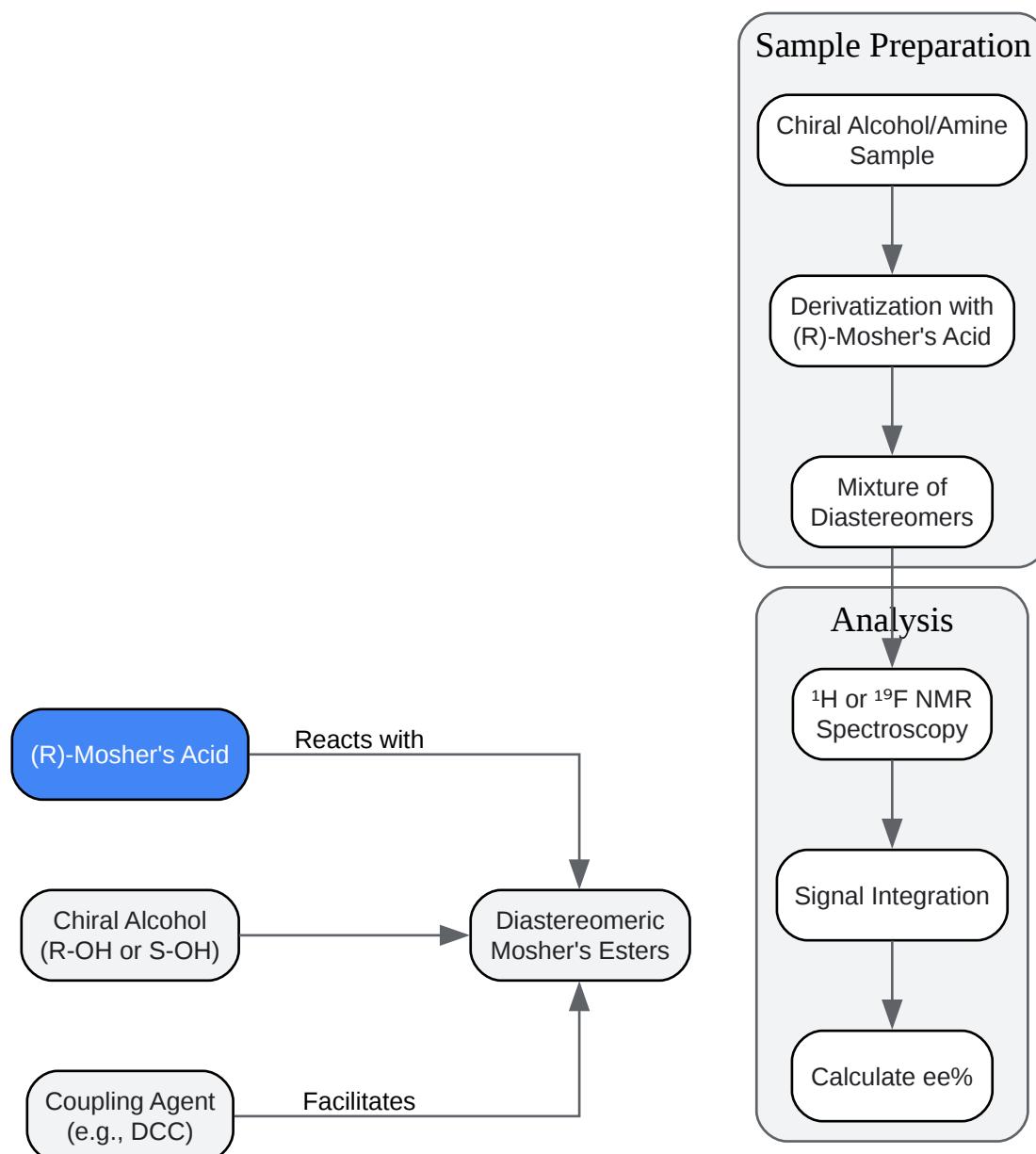
$$\text{ee (\%)} = [|\text{Integration(major diastereomer)} - \text{Integration(minor diastereomer)}| / (\text{Integration(major diastereomer)} + \text{Integration(minor diastereomer)})] \times 100$$

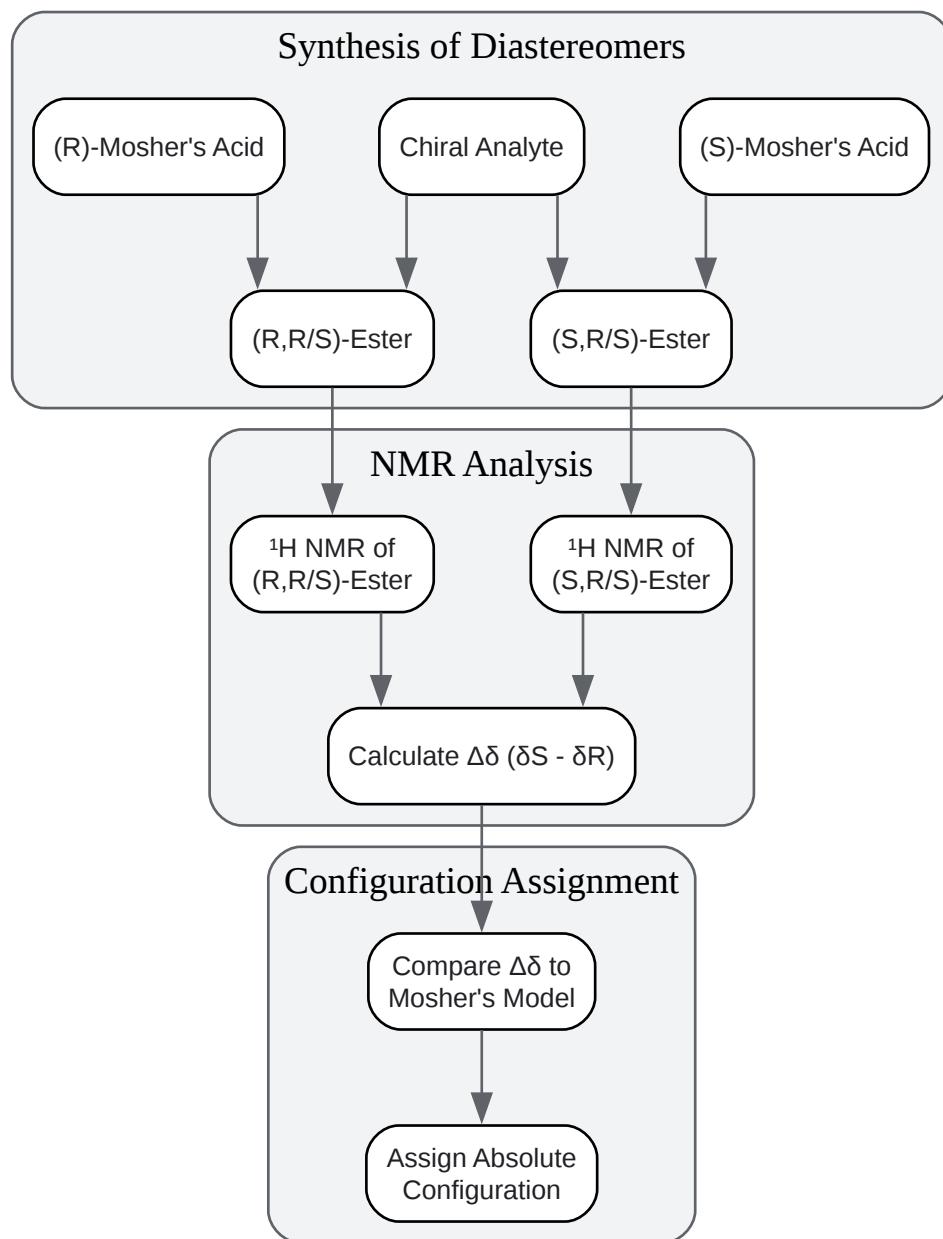
Determination of Absolute Configuration

The absolute configuration is determined by analyzing the differences in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) for the protons of the alcohol or amine moiety in the two diastereomeric derivatives. A consistent pattern of positive and negative $\Delta\delta$ values for protons on either side of the stereocenter, when compared to the established Mosher's model, allows for the assignment of the absolute configuration.[10]

Visualizations

Reaction of Mosher's Acid with a Chiral Alcohol





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